![molecular formula C17H17N3O B2584461 N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide CAS No. 176693-64-4](/img/structure/B2584461.png)
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole derivatives are a class of compounds that have a bicyclic structure, consisting of a benzene ring fused to an imidazole ring . They have been found to exhibit a wide range of biological activities and are used in the development of various drugs .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles . The specific synthesis process for “N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide” is not available in the literature I have access to.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using X-ray crystallography . This technique provides precise information about bond lengths, bond angles, torsion angles, and molecular dimensions .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For example, some benzimidazole derivatives have been found to inhibit tubulin polymerization, which can impede cell division .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-benzimidazol-1-yl-methyl-benzamide derivatives, which are closely related to N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide, have been synthesized and evaluated for antimicrobial activity. These compounds demonstrated effectiveness against various microbes, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger. Notably, certain derivatives showed significant antimicrobial properties, suggesting potential applications in combating microbial infections (Sethi, Arora, Saini, & Jain, 2016).
Tumor Hypoxia Markers
Novel nitroimidazole-based derivatives, structurally related to this compound, have been synthesized and evaluated as tumor hypoxia markers. These compounds, when radioiodinated, showed potential in accumulating selectively in hypoxic tumor cells, indicating their applicability in identifying and targeting hypoxic regions within tumors (Li, Chu, Liu, & Wang, 2005).
Anticancer Evaluation
Similar benzimidazole derivatives have been synthesized and assessed for anticancer properties. Some of these compounds exhibited notable activity against cancer cell lines, suggesting the potential of this compound related structures in cancer therapy. This includes efficacy against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Antioxidant Activity
In the realm of antioxidant research, derivatives of benzimidazole, which share structural similarity with this compound, have shown promising antioxidant properties. This suggests potential applications in combating oxidative stress-related diseases (Saini, Dhiman, Mittal, & Kumar, 2016).
Mecanismo De Acción
Target of Action
The primary target of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide Compounds containing the benzimidazole moiety have been known to target dihydrofolate reductase (dhfr), an enzyme involved in purine synthesis .
Mode of Action
The exact mode of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide For instance, they can inhibit the activity of DHFR, thereby disrupting purine synthesis .
Biochemical Pathways
The specific biochemical pathways affected by N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide Given the potential target of dhfr, it can be inferred that the compound may affect the purine synthesis pathway .
Result of Action
The molecular and cellular effects of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isobutyramide Benzimidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11(2)17(21)20-13-8-4-3-7-12(13)16-18-14-9-5-6-10-15(14)19-16/h3-11H,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGMRMJENRKJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Fluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2584381.png)
![Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2584382.png)
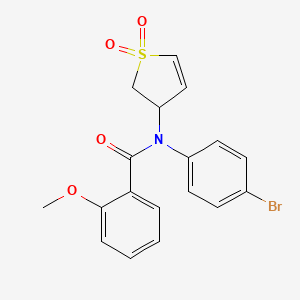
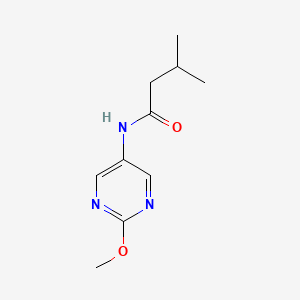
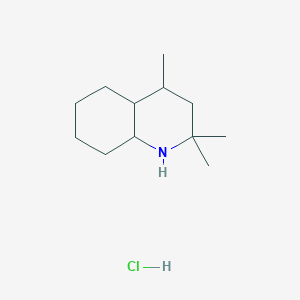
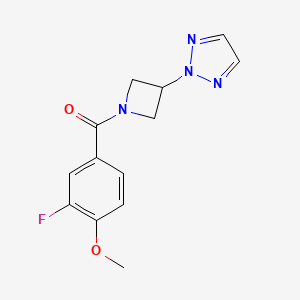
![3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone](/img/structure/B2584389.png)
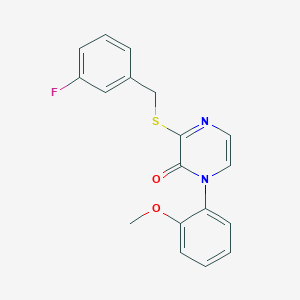
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide](/img/structure/B2584393.png)
![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2584394.png)
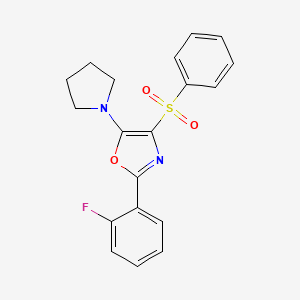
![N-(furan-2-ylmethyl)-4-morpholino-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2584399.png)
![5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2584400.png)